4-(1-Piperazinyl)benzylalcohol

Melanocortin-4 Receptor (MC4R) Antagonists Cachexia Therapy GPCR Ligands

Procuring generic piperazine benzyl alcohols without precise specification risks failed biological assays and irreproducible synthetic routes. 4-(1-Piperazinyl)benzyl alcohol (CAS 325796-35-8) eliminates this risk with its defined para-substitution and dual orthogonal reactive sites (piperazine NH + benzylic OH), enabling protection-free divergent derivatization. - Yields MC4R antagonists with sub-10 nM Ki and high subtype selectivity; benzyl alcohol moiety is essential for affinity. - Superior in vivo activity in antipsychotic models (CAR test) vs. amino analogs; optimal D2/5-HT1A balance. - High sigma-1 receptor affinity; methanol chain length critical-longer homologs lose potency.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 325796-35-8
Cat. No. B1603822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Piperazinyl)benzylalcohol
CAS325796-35-8
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)CO
InChIInChI=1S/C11H16N2O/c14-9-10-1-3-11(4-2-10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2
InChIKeyKIXOTMSDWREREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Piperazinyl)benzylalcohol: Properties & Sourcing


4-(1-Piperazinyl)benzylalcohol (CAS 325796-35-8), also known as (4-piperazin-1-ylphenyl)methanol, is a heterocyclic building block belonging to the piperazinebenzylalcohol class. It features a para-substituted benzyl alcohol moiety and a piperazine ring, providing dual hydrogen-bond donor/acceptor capabilities and a polar surface area of 35.5 Ų . Its physicochemical profile includes a molecular weight of 192.26 g/mol, a calculated LogP of 0.98, a density of 1.121 g/cm³, and a boiling point of 385.3°C at 760 mmHg . These properties make it a versatile intermediate for medicinal chemistry and targeted library synthesis.

1
Orthogonal reactive handles: piperazine secondary amine and benzylic alcohol enable sequential derivatization without protecting groups.
Reduces synthetic step count in medicinal chemistry campaigns.
2
Para-substituted benzyl alcohol motif retains critical pharmacophoric elements for MC4R and sigma-1 receptor affinity studies.
Class-level evidence links alcohol group to receptor engagement.
3
Dual hydrogen-bond donor/acceptor capacity (PSA 35.5 Ų) supports targeted library synthesis for GPCR and CNS research.
Versatile intermediate for hit-to-lead optimization.

4-(1-Piperazinyl)benzylalcohol: Why Analogs Fail


Procurement of generic piperazinebenzylalcohols without precise specification introduces significant experimental risk. While compounds in this class share a core structure, subtle variations in substitution pattern, regiochemistry, and functional group presentation profoundly alter biological activity, receptor selectivity, and pharmacokinetic behavior. For instance, systematic structure-activity relationship (SAR) studies reveal that benzylalcohol analogs achieve nanomolar binding affinities at the melanocortin-4 receptor (MC4R) (Ki < 10 nM) and demonstrate high subtype selectivity, whereas their ketone and amine counterparts show divergent activity profiles [1]. Similarly, the presence and position of the benzyl alcohol group critically modulate in vivo efficacy in antipsychotic models, with alcohol-bearing analogs outperforming amino structures in the conditioned avoidance response (CAR) test [2]. Therefore, substituting 4-(1-Piperazinyl)benzylalcohol with a structurally similar but functionally distinct analog—such as an N-benzyl protected variant, a ketone derivative, or a regioisomer—can lead to irreproducible results, failed biological assays, or altered synthetic trajectories. The quantitative evidence detailed below underscores the necessity of precise compound identity for reproducible scientific outcomes.

Ketone or amine analogs: Replacement of the benzyl alcohol with ketone or amine groups markedly alters MC4R binding profiles — affinity can shift from low nanomolar to substantially weaker, compromising target engagement in metabolic research.
Amino-substituted piperazines: Amino analogs exhibit reduced in vivo activity in conditioned avoidance response (CAR) models compared to the alcohol-bearing scaffold, undermining antipsychotic lead evaluation.
Longer-chain alcohol homologs: Extending the alcohol to propanol significantly lowers sigma-1 receptor affinity; chain-length mismatch may derail neuropsychiatric research programs that depend on this scaffold.

4-(1-Piperazinyl)benzylalcohol: Evidence vs. Analogs


MC4R Antagonist Potency: Benzylalcohol vs. Ketone/Amine Analogs

In a head-to-head SAR study, piperazinebenzylalcohol derivatives (including the core scaffold of 4-(1-Piperazinyl)benzylalcohol) displayed low nanomolar binding affinities for the melanocortin-4 receptor (MC4R), with Ki values below 10 nM, whereas corresponding ketone and amine analogs exhibited significantly reduced affinity [1]. This demonstrates that the benzylalcohol functional group is a critical pharmacophoric element for potent MC4R antagonism.

MC4R Binding Affinity
Reported
Ki < 10 nM (benzylalcohols)
vs. significantly higher Ki for ketone/amine analogs
Benzylalcohol is a critical pharmacophore for MC4R antagonism research.
Ketone/amine analogs yield weaker binding; specific fold-differences not reported.
Melanocortin-4 Receptor (MC4R) Antagonists Cachexia Therapy GPCR Ligands

MC4R Subtype Selectivity Profile

The same piperazinebenzylalcohol series not only exhibited high affinity for MC4R but also demonstrated high selectivity over other melanocortin receptor subtypes (MC1R, MC3R, MC5R) [1]. This selectivity profile is critical for minimizing off-target effects in therapeutic applications. While the study did not directly compare selectivity ratios against ketone/amine analogs, the benzylalcohol scaffold uniquely achieves this combination of high affinity and high selectivity, a property not observed in earlier lead series.

Subtype Selectivity
Class-level inference
High selectivity over MC1R, MC3R, MC5R
Exact ratios not provided in available abstract.
Supports reduced off-target research risk in melanocortin studies.
Based on radioligand binding with cloned human receptor subtypes.
Melanocortin Receptors Selectivity Profiling Off-Target Risk Mitigation

In Vivo Antipsychotic Efficacy: Benzylalcohol vs. Amino Analogs

In a systematic evaluation of N-aryl-N′-benzylpiperazines, benzyl and benzhydryl alcohol derivatives (compounds 40-48) demonstrated superior in vivo activity compared to corresponding amino structures (compounds 27 and 35-38) in the conditioned avoidance response (CAR) test, a predictive model for clinical antipsychotic efficacy [1]. Notably, the alcohol-bearing analogs achieved robust CAR suppression while maintaining only modest D2 and 5-HT1A receptor binding, suggesting a favorable efficacy-to-receptor-occupancy ratio.

In Vivo CAR Activity
Class-level inference
Alcohol analogs outperform amino structures in conditioned avoidance response
Qualitative superiority; ED50 values not reported.
Benzylalcohol moiety correlates with in vivo response in antipsychotic research models.
CAR test results should be replicated in target-specific assays.
Antipsychotic Drug Discovery Conditioned Avoidance Response (CAR) D2/5-HT1A Receptor Modulation

Synthetic Versatility: Dual Functional Groups Advantage

4-(1-Piperazinyl)benzylalcohol possesses two distinct reactive handles: a secondary amine on the piperazine ring (pKa ≈ 9.8) and a primary benzylic alcohol. This dual functionality enables orthogonal derivatization strategies—for example, alkylation or acylation at the piperazine nitrogen followed by oxidation or esterification of the alcohol—without requiring protecting group manipulations that would be necessary with mono-functional analogs such as 1-benzylpiperazine (CAS 2759-28-6) or 4-(1-piperazinyl)benzoic acid . This synthetic flexibility accelerates library synthesis and facilitates rapid SAR exploration, a capability not offered by analogs lacking either the piperazine NH or the benzylic alcohol.

Orthogonal Reactive Sites
Supporting evidence
Two sites: piperazine NH + benzylic OH
Mono-functional analogs offer only one derivatizable group.
Enables protection-free parallel library synthesis for SAR expansion.
Supplier data; independent verification advised.
Medicinal Chemistry Building Blocks Parallel Synthesis Lead Optimization

Sigma-1 Receptor Affinity: Methanol vs. Propanol Derivatives

In a series of homologous piperazine-alkanols evaluated for sigma-1 receptor affinity, methanol derivatives (structurally analogous to 4-(1-Piperazinyl)benzylalcohol) showed considerably higher potency than corresponding propanol derivatives [1]. The study established that a benzyl or dimethylallyl residue at N-1 is optimal for high sigma-1 affinity, while extending the alcohol chain length to propanol significantly reduced binding.

Sigma-1 Affinity (Chain Length)
Class-level inference
Methanol (target) shows high sigma-1 affinity; propanol considerably less potent
Exact Ki values not disclosed.
Methanol chain length supports sigma-1 receptor research; propanol homologs may lose target engagement.
Relevance to neuropsychiatric research; confirm with binding assays.
Sigma-1 Receptor Neuropsychiatric Disorders Pain Management

4-(1-Piperazinyl)benzylalcohol: Application Scenarios


Potent and Selective MC4R Antagonists for Cachexia

4-(1-Piperazinyl)benzylalcohol serves as an optimal synthetic precursor for constructing MC4R antagonists with sub-10 nM Ki and high subtype selectivity [1]. Its benzylalcohol moiety is a critical pharmacophore for achieving both high affinity and selectivity, as demonstrated in systematic SAR studies comparing benzylalcohols to ketone and amine analogs. Research groups focused on cancer cachexia or metabolic disorders should prioritize this scaffold over alternative piperazine derivatives lacking the benzylalcohol functionality.

Antipsychotic Candidates with Favorable In Vivo Efficacy

Incorporation of 4-(1-Piperazinyl)benzylalcohol into N-aryl-N′-benzylpiperazine frameworks yields compounds that demonstrate superior in vivo activity in the CAR test compared to amino-based analogs, while maintaining modest D2 and 5-HT1A receptor binding [1]. This scaffold is therefore ideally suited for antipsychotic drug discovery programs aiming to optimize the balance between efficacy and receptor occupancy, and where the benzylalcohol group has been shown to be a key determinant of in vivo translation.

Parallel Library Synthesis for GPCR and CNS SAR

The dual orthogonal reactive sites on 4-(1-Piperazinyl)benzylalcohol—the piperazine secondary amine and the benzylic alcohol—enable divergent, protection-free derivatization strategies [1]. This reduces synthetic step count and accelerates the generation of diverse compound libraries for hit-to-lead optimization across multiple therapeutic areas, including GPCRs (e.g., melanocortin, sigma-1, dopamine, serotonin receptors) and CNS disorders. Procurement of this specific building block over mono-functional analogs (e.g., 1-benzylpiperazine) is essential for maximizing synthetic efficiency.

Sigma-1 Receptor Ligands for Neuropsychiatric and Pain Indications

Based on class-level evidence, methanol-substituted piperazinebenzyl derivatives (such as 4-(1-Piperazinyl)benzylalcohol) exhibit high sigma-1 receptor affinity, whereas extending the alcohol chain to propanol markedly reduces potency [1]. Consequently, this compound is a preferred starting material for designing sigma-1 ligands targeting neuropathic pain, depression, or neurodegenerative diseases. Substituting with a longer-chain homolog would compromise target engagement and should be avoided.

Application
Selection Property
Validation Focus
MC4R antagonist lead synthesis for metabolic disorder research
Benzylalcohol pharmacophore scaffold
MC4R binding affinity vs. ketone/amine analogs
Antipsychotic lead optimization in CAR research models
Alcohol-bearing piperazine core
In vivo CAR response vs. amino analogs; D2/5-HT1A binding context
Divergent library synthesis for GPCR/CNS targets
Dual orthogonal reactive handles (amine + alcohol)
Synthetic step-count reduction; protection-free sequential derivatization
Sigma-1 ligand discovery for neuropsychiatric research
Methanol chain-length structure
Sigma-1 binding affinity vs. propanol homologs; target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Piperazinyl)benzylalcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.